(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Description
(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications
Parkinson's Disease Imaging
One of the compounds closely related to the one , (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), has been synthesized for potential use in imaging of the LRRK2 enzyme in Parkinson's disease using positron emission tomography (PET). The synthesis process and the creation of a PET agent ([11C]HG-10-102-01) demonstrate the compound's relevance in neuroscience research, particularly for understanding and diagnosing neurodegenerative diseases (Wang et al., 2017).
Stereoselective Synthesis
Research into the stereoselective synthesis of morpholine derivatives, including those structurally related to the compound of interest, highlights the chemical's significance in organic synthesis. Techniques such as base-catalyzed cascade reactions have been developed to create orthogonally protected, disubstituted morpholines starting from chiral epoxides, showcasing the compound's utility in creating complex organic molecules with specific stereochemistry (Marlin, 2017).
Antitumor Activity
Compounds with the morpholino and indazole moieties have been investigated for their antitumor activities. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone exhibited distinct inhibition on the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2, indicating potential applications in cancer research and therapy (Tang & Fu, 2018).
Organic Chemistry and Synthesis
Further research into related compounds spans organic chemistry, including the development of new synthetic pathways, understanding reaction mechanisms, and creating novel chemical entities with potential pharmaceutical applications. For instance, studies have explored the synthesis of vertilecanin derivatives, elucidated photochemical reaction mechanisms, and investigated the metabolism of cannabinoid receptor agonists, all of which provide insights into the chemical behavior and potential uses of similar compounds in medicinal chemistry and drug development (Various Authors, 1974-2020).
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-24-19(28-2)15-4-3-13(9-16(15)23-24)18(27)26-11-14-10-21-20(22-17(14)12-26)25-5-7-29-8-6-25/h3-4,9-10H,5-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHLIPSANYCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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